molecular formula C6H15FN2 B6283210 (2-aminoethyl)(3-fluoropropyl)methylamine CAS No. 1533668-13-1

(2-aminoethyl)(3-fluoropropyl)methylamine

Cat. No. B6283210
CAS RN: 1533668-13-1
M. Wt: 134.2
InChI Key:
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Description

2-Aminoethyl)(3-fluoropropyl)methylamine (2-AEFPMA) is an important organic compound that has been studied extensively in recent years. It is a fluorinated amine that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in laboratory experiments, and as a therapeutic compound in drug development.

Scientific Research Applications

(2-aminoethyl)(3-fluoropropyl)methylamine has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in laboratory experiments, and as a therapeutic compound in drug development. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, it has been used in research to study the effects of fluorinated compounds on the human body.

Mechanism of Action

The mechanism of action of (2-aminoethyl)(3-fluoropropyl)methylamine is not completely understood. However, it is believed to act as an agonist at certain receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, it is believed to interact with certain enzymes in the body, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which can lead to increased levels of certain neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to interact with certain enzymes in the body, which may be responsible for its therapeutic effects.

Advantages and Limitations for Lab Experiments

(2-aminoethyl)(3-fluoropropyl)methylamine has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it can be used as a reagent in organic synthesis and as a catalyst in laboratory experiments. On the other hand, it is a relatively expensive compound and can be toxic if not handled properly.

Future Directions

The potential applications of (2-aminoethyl)(3-fluoropropyl)methylamine are still being explored. Future research could focus on developing new methods for synthesizing the compound, as well as exploring its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

(2-aminoethyl)(3-fluoropropyl)methylamine can be synthesized in a variety of ways. The most common method is the reaction of 3-fluoropropylmethylamine with ethylenediamine in an aqueous solution. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the reaction product is then purified by distillation. Another method involves the reaction of 3-fluoropropylmethylamine and ethylenediamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction product is then purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-aminoethyl)(3-fluoropropyl)methylamine involves the reaction of 2-aminoethanol with 3-fluoropropylmethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "2-aminoethanol", "3-fluoropropylmethylamine" ], "Reaction": [ "To a stirred solution of 2-aminoethanol (1.0 equiv) in anhydrous THF, add 3-fluoropropylmethylamine (1.0 equiv) dropwise at room temperature.", "Add a catalytic amount of a suitable Lewis acid catalyst, such as titanium tetrachloride or boron trifluoride etherate.", "Stir the reaction mixture at room temperature for several hours until complete consumption of the starting materials is observed by TLC.", "Quench the reaction by adding water and extract the product into an organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS RN

1533668-13-1

Molecular Formula

C6H15FN2

Molecular Weight

134.2

Purity

91

Origin of Product

United States

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